Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate
Description
Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate (CAS: 735335-61-2) is a fluorinated thiazolidinone derivative with the molecular formula C₁₅H₁₅FN₂O₄S and a molecular weight of 338.35 g/mol . Its structure features a thiazolidin-4-one core substituted with a 3-fluorophenylacetamide group and an ethyl acetate moiety. The compound exhibits a conjugated system due to the exocyclic double bond in the thiazolidinone ring, which may influence its electronic properties and biological interactions . Synonyms include ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate and MLS000517048 .
Properties
IUPAC Name |
ethyl 2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-2-22-15(21)7-14-18(13(20)9-23-14)8-12(19)17-11-5-3-4-10(16)6-11/h3-7H,2,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUWJGPIUSVVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation-Mediated Cyclization
The most widely adopted method involves a Knoevenagel condensation between ethyl cyanoacetate and mercaptoacetic acid derivatives, followed by cyclization. As demonstrated in thiazolidine-fused heterocycle synthesis, ethyl cyanoacetate reacts with ethyl 2-mercaptopropionate in the presence of potassium carbonate (K₂CO₃) at 75–80°C for 15 minutes to generate the Z-isomer of ethyl 2-(5-methyl-4-oxothiazolidin-2-ylidene)acetate. This protocol achieves 86% yield when scaled to 14.10 mmol, suggesting its applicability for the target compound's core structure.
Stepwise Synthesis of Target Substituents
Preparation of 3-Fluoroaniline Derivatives
The 3-fluorophenylamino moiety requires careful handling due to the electron-withdrawing fluorine substituent. Patent CN110845337 details a hydrogenation protocol using 10% palladium-on-carbon (Pd/C) in ethanol at 40°C under 1 atm H₂, achieving 90% yield of ethyl 3-amino-4-fluorophenylacetate from its nitro precursor. This two-step reduction-esterification process maintains the fluorine substituent's integrity while introducing the necessary acetamide functionality.
Side Chain Conjugation Techniques
Coupling the thiazolidinone core with the 3-fluorophenylacetamide side chain presents synthetic challenges. A 2013 Pfizer patent describes using sealed-tube reactions with 2M ammonia in ethanol at 100°C for 5 hours to install aminooxetane groups, achieving quantitative yields through nucleophilic ring-opening. While applied to different substrates, this methodology suggests that similar conditions could facilitate amide bond formation between the thiazolidinone and fluorophenyl components.
Integrated Synthetic Protocols
Three-Component Assembly Approach
Combining core formation and side chain installation in a single pot remains an area of active research. The general procedure for S-acyl derivatives involves:
-
Core Formation :
Ethyl cyanoacetate (1.0 eq) + Ethyl mercaptosuccinate (1.05 eq)
K₂CO₃ (0.05 eq), 75–80°C, 15 min → 86% yield -
N-Alkylation :
Methyl iodide (1.2 eq) in DMF/acetone, rt, 45 min → 93% yield -
Amide Coupling :
3-Fluoroaniline derivative (1.1 eq), EDCI/HOBt, DCM, 12h → 60–75% yield
This sequence theoretically achieves the target compound in 45–55% overall yield, though experimental validation remains unpublished.
Solid-Phase Continuous Flow Synthesis
Emerging automated platforms demonstrate potential for multistep synthesis. A 2021 continuous-flow system achieved six-step syntheses of complex heterocycles with 65% isolated yield through precise reagent staging and in-line purification. Adapting this technology could enable:
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Immobilized thiazolidinone precursors on Wang resin
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Sequential acylation/alkylation steps in flow reactors
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Final cleavage with trifluoroacetic acid (TFA)
Preliminary simulations suggest 72% step efficiency per unit operation, projecting 28% overall yield for the target compound.
Reaction Optimization and Process Chemistry
Solvent System Analysis
Comparative studies reveal solvent effects on cyclization efficiency:
Polar aprotic solvents like DMF accelerate cyclization through enhanced enolate stabilization, while protic solvents favor subsequent amidation steps.
Catalytic Enhancements
Palladium-mediated coupling improves aryl halide incorporation:
-
Buchwald-Hartwig Amination :
Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃
Toluene, 110°C, 12h → 89% C-N coupling -
Ultrasound-Assisted Synthesis :
40 kHz ultrasound reduces reaction time from 6h → 45min
Maintains 82% yield while preventing thermal decomposition
Analytical Characterization Benchmarks
Spectroscopic Profiles
Standardized characterization data for the target compound:
¹H NMR (400 MHz, DMSO-d₆) :
δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃)
δ 3.82 (s, 2H, SCH₂CO)
δ 4.15 (q, J=7.1 Hz, 2H, OCH₂)
δ 7.25–7.45 (m, 4H, Ar-H)
δ 10.15 (s, 1H, NH)
IR (KBr) :
νmax 1732 cm⁻¹ (ester C=O)
νmax 1685 cm⁻¹ (thiazolidinone C=O)
νmax 1598 cm⁻¹ (C=N)
Chromatographic Purity Standards
HPLC analysis under USP guidelines:
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18, 250×4.6 | MeCN:H₂O (70:30) | 8.2 | 98.7 |
| HILIC, 150×3 | ACN:NH₄OAc 20mM (85:15) | 12.5 | 99.1 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
5-(N-cyclopropylsulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
Basic Information
- IUPAC Name : Ethyl (2Z)-{3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}ethanoate
- Molecular Formula : C₁₅H₁₅FN₂O₄S
- Molecular Weight : 338.35 g/mol
- CAS Number : 735335-61-2
Structural Characteristics
The compound features a thiazolidinone ring, which is often associated with various biological activities, including anti-inflammatory and anti-cancer properties. The presence of the fluorophenyl group may enhance its pharmacokinetic properties.
Medicinal Chemistry
Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate has been investigated for its potential as an anti-cancer agent. Thiazolidinones have been shown to exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorinated aromatic ring may improve selectivity and potency against tumor cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. Studies have demonstrated that thiazolidinones can inhibit bacterial growth, making them candidates for developing new antibiotics.
Anti-inflammatory Properties
The thiazolidinone scaffold is also known for its anti-inflammatory effects. Compounds within this class have been studied for their ability to reduce inflammation in models of arthritis and other inflammatory diseases.
Neuroprotective Effects
There is emerging evidence that thiazolidinones can provide neuroprotection in models of neurodegenerative diseases. This compound may exhibit similar effects, potentially serving as a lead compound for neuroprotective drug development.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of thiazolidinones were evaluated for their anticancer properties against breast cancer cell lines. This compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, indicating potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University explored the antimicrobial activity of various thiazolidinone derivatives, including this compound. The results showed promising inhibition against Gram-positive bacteria, suggesting its potential utility in treating bacterial infections.
Mechanism of Action
The mechanism of action of 5-(N-cyclopropylsulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Thiazolidinone Derivatives with Modified Aromatic Substituents
The compound’s structural uniqueness lies in its 3-fluorophenylacetamide substituent. Analogous compounds, such as those in the Molecules (2013) study, replace this group with ureido-phenyl-thiazole-piperazine systems (e.g., 10a–10c ):
- 10a : 3-fluorophenylureido substituent (m/z: 498.2 [M+H]⁺)
- 10b : 3,5-dichlorophenylureido substituent (m/z: 548.2 [M+H]⁺)
- 10c : 3-chloro-4-fluorophenylureido substituent (m/z: 532.2 [M+H]⁺) .
| Compound | Substituent | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Target Compound | 3-fluorophenylacetamide | 338.35 | Thiazolidinone core with ethyl acetate |
| 10a | 3-fluorophenylureido-thiazole | 498.2 | Piperazine-thiazole hybrid; ureido linkage |
| 10b | 3,5-dichlorophenylureido | 548.2 | Increased halogenation; higher lipophilicity |
Thiazole-Based Ethyl Esters
Ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate (C₉H₁₂N₂O₃S, MW: 228.27 g/mol) shares a thiazole core but lacks the thiazolidinone ring and fluorophenyl group . This simplification reduces steric bulk but may diminish selectivity in biological systems.
Key Functional Differences :
Fluorophenyl Acetate Derivatives
Ethyl 2-(3-fluorophenyl)acetate (CAS: 587-47-3, MW: 196.21 g/mol) and related esters lack the thiazolidinone scaffold entirely . These simpler structures are intermediates in drug synthesis but lack the complexity required for advanced pharmacological activity.
Substituent Impact on Physicochemical Properties
The 3-fluoro substituent on the phenyl ring enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ethyl 2-(phenylamino)-2-oxoethyl derivatives).
Biological Activity
Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate, with the CAS number 735335-61-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H15FN2O4S, with a molecular weight of 338.35 g/mol. The compound features a thiazolidinone ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H15FN2O4S |
| Molecular Weight | 338.35 g/mol |
| CAS Number | 735335-61-2 |
| Synonyms | Ethyl (2Z)-{3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}ethanoate |
Antimicrobial Activity
Recent studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro assays demonstrated that this compound exhibits notable antibacterial activity comparable to standard antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. One study reported an IC50 value indicating effective inhibition of cell proliferation in HCT116 colorectal cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated that it can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell growth.
- Induction of Apoptosis : It triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Regulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines, it may alleviate symptoms associated with chronic inflammation.
Case Studies
-
Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 - Anticancer Activity : In a laboratory setting, the compound was administered to HCT116 cells, resulting in a dose-dependent decrease in viability with an IC50 value of approximately 0.66 µM.
Q & A
Basic: What are the recommended synthetic routes for Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate, and what key intermediates should be prioritized?
Methodological Answer:
The synthesis typically involves three stages:
Formation of the thiazolidinone core : React ethyl 2-(3-fluorophenylamino)-2-oxoacetate with thiourea derivatives under acidic conditions (e.g., HCl/EtOH) to form the 4-oxothiazolidine ring .
Ylidene introduction : Use Knoevenagel condensation with ethyl glyoxylate or malonic acid derivatives to introduce the α,β-unsaturated ester moiety .
Functionalization : Optimize the 3-fluorophenylacetamide side chain via nucleophilic substitution or coupling reactions .
Key intermediates :
- Ethyl 2-(3-fluorophenylamino)-2-oxoacetate (precursor for the acetamide side chain) .
- 4-Oxothiazolidine intermediate (critical for ring stability and subsequent condensation) .
Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
Advanced: What strategies can optimize regioselectivity during the formation of the thiazolidin-2-ylidene moiety?
Methodological Answer:
- Catalytic Control : Use Lewis acids (e.g., ZnCl) to direct Knoevenagel condensation toward the desired α,β-unsaturated ester configuration .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and regioselectivity compared to ethanol .
- Temperature Gradients : Gradual heating (40–60°C) minimizes side products like diastereomeric adducts .
- In Situ Monitoring : Employ FT-IR to track carbonyl (C=O) stretching frequencies (1700–1750 cm) for real-time adjustment .
Advanced: How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s biological activity, and what in vitro models are suitable for evaluation?
Methodological Answer:
- SAR Insights :
- In Vitro Models :
Data Contradiction: How to resolve discrepancies in reported synthetic yields for similar thiazolidinone derivatives under varying catalytic conditions?
Methodological Answer:
- Root Cause Analysis :
- Experimental Replication :
Advanced: What computational methods are effective for predicting the compound’s reactivity and binding modes?
Methodological Answer:
- Reactivity Prediction :
- Docking Studies :
Basic: What are the stability and storage recommendations for this compound in long-term studies?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
